Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-thiophen-3-ylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-5-9(12-7-13-10)8-3-4-16-6-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTIFRRTUSYAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including this compound, have been shown to exhibit antimicrobial properties by inhibiting the growth of bacteria such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. The compound’s interaction with these bacterial enzymes disrupts their metabolic processes, leading to bacterial cell death.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Thiophene derivatives, including this compound, have shown potential in anticancer, anti-inflammatory, and antimicrobial applications. The compound’s impact on cell signaling pathways can lead to altered gene expression, which in turn affects cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression. For example, thiophene derivatives have been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis. This inhibition can result in reduced collagen production, which has implications for tissue repair and fibrosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that thiophene derivatives can maintain their stability under various conditions, ensuring consistent biological activity. Prolonged exposure to certain conditions may lead to degradation, affecting the compound’s efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anti-inflammatory activity. At higher doses, toxic or adverse effects may be observed. For instance, thiophene derivatives have shown dose-dependent toxicity in various animal studies. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. Thiophene derivatives are known to undergo metabolic transformations, leading to the formation of active or inactive metabolites. These metabolic pathways can influence the compound’s biological activity and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This interaction can affect the compound’s localization and accumulation within specific tissues, influencing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance the compound’s efficacy by concentrating its activity within specific cellular regions.
Biological Activity
Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities, including antitumor and antimicrobial effects. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
This compound features a pyrimidine core substituted with a thiophene ring. The synthesis typically involves the condensation of pyrimidine derivatives with thiophene-containing moieties, which can enhance the compound's biological properties.
Antitumor Activity
Numerous studies have highlighted the antitumor potential of this compound. For instance:
- In Vitro Studies : The compound has shown significant inhibitory effects on various cancer cell lines, including ovarian carcinoma cells. In one study, it demonstrated an IC50 value of approximately 0.26 nM against KB cells and 0.55 nM against IGROV1 cells, indicating potent cytotoxicity .
- In Vivo Efficacy : In SCID mice bearing IGROV1 tumors, this compound exhibited substantial antitumor activity compared to control compounds, suggesting its efficacy in a biological model .
Table 1: Antitumor Activity Data
The mechanism by which this compound exerts its antitumor effects appears to involve selective inhibition of folate receptors and proton-coupled folate transporters, which are critical for the uptake of folate in tumor cells. This selectivity enhances its potency against cancer cells that overexpress these receptors .
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity:
- Broad-Spectrum Activity : Compounds similar to ethyl 6-(thiophen-3-yl)pyrimidine derivatives have shown significant antibacterial and antifungal activities against various pathogens. For example, derivatives have been reported to inhibit Staphylococcus aureus and Escherichia coli effectively .
Table 2: Antimicrobial Activity Overview
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | |
| Escherichia coli | Varies (specific data not provided) |
Structure-Activity Relationship (SAR)
The biological activity of ethyl 6-(thiophen-3-yl)pyrimidine derivatives can be influenced by structural modifications:
- Substituent Variations : The presence of different substituents on the thiophene or pyrimidine rings can significantly alter the compound's potency and selectivity towards specific biological targets.
- Pharmacophoric Features : Essential pharmacophoric elements identified in related compounds include hydrophobic regions for receptor binding and hydrogen bond donors that enhance interaction with target proteins .
Case Studies
Several case studies have documented the efficacy of ethyl 6-(thiophen-3-yl)pyrimidine derivatives in clinical settings:
- Ovarian Cancer Treatment : A study indicated that a derivative exhibited a remarkable reduction in tumor size in animal models, reinforcing its potential as a therapeutic agent for ovarian cancer .
- Antimicrobial Trials : Clinical evaluations showed that certain derivatives demonstrated effective inhibition of bacterial growth in vitro, supporting their use as potential antibiotics .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate derivatives as selective anticancer agents targeting key pathways involved in tumor growth.
- Mechanism of Action : The compound has been investigated for its ability to inhibit specific kinases associated with cancer proliferation, particularly the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways. These pathways are crucial for tumor angiogenesis and metastasis .
- Case Study : A study designed novel derivatives based on this compound that showed significant cytotoxic effects against various cancer cell lines. For instance, one derivative demonstrated a 54% reduction in tumor mass compared to standard treatments like 5-fluorouracil (5-FU) in mouse models .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties against both bacterial and fungal strains.
- Testing Methodology : The antimicrobial activity was assessed using minimum inhibitory concentration (MIC) tests against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results indicated that several derivatives exhibited potent antibacterial activity, comparable to established antibiotics .
Structure–Activity Relationship Studies
Understanding the structure–activity relationships (SAR) of this compound is vital for optimizing its pharmacological properties.
| Substituent | Activity | Comments |
|---|---|---|
| Thiophene group | Enhanced potency | Contributes to hydrophobic interactions with targets |
| Alkyl chains | Variable activity | Longer chains may improve solubility |
| Functional groups | Specific interactions | Influence binding affinity to target proteins |
Research indicates that modifications on the thiophene ring can significantly enhance the bioactivity of the compound, leading to improved therapeutic profiles .
Synthesis and Development
The synthesis of this compound involves straightforward chemical reactions that allow for the introduction of various substituents, enhancing its biological activity.
- Synthetic Pathway : The compound can be synthesized through a multi-step process involving the reaction of thiophene derivatives with pyrimidine precursors, followed by esterification to form the ethyl ester. This method allows for the easy modification of substituents to optimize pharmacological properties .
Comparison with Similar Compounds
Key Observations :
- Thiophene Positional Isomerism : The 3-thiophenyl group in the target compound may confer distinct electronic effects compared to 2-thiophenyl derivatives (e.g., ), influencing conjugation and intermolecular interactions .
- Aromaticity vs. Saturation : Fully aromatic pyrimidines (e.g., target compound) exhibit higher thermal stability and π-stacking capability compared to partially saturated analogs (e.g., tetrahydropyrimidines) .
Physicochemical Properties
Notes:
Preparation Methods
FeCl3-Catalyzed One-Pot Synthesis (Green Chemistry Approach)
A sustainable and efficient one-pot method was reported involving iron(III) chloride as a catalyst for the synthesis of pyrimidine derivatives including this compound analogs. The key features are:
- Reagents: Benzimidamide hydrochloride, an aldehyde, alkyl lactate (ethyl lactate), sodium iodide, and FeCl3.
- Conditions: The mixture is heated at 110 °C for 8 hours.
- Workup: After reaction completion, water is added, followed by extraction with ethyl acetate, drying over anhydrous sodium sulfate, and purification by silica gel column chromatography using petroleum ether and ethyl acetate as eluents.
- Yield: High yields reported (~88% for similar compounds).
- Advantages: This method is noted for its sustainability, mild conditions, and operational simplicity.
This approach is adaptable for asymmetric pyrimidines and allows direct incorporation of thiophene substituents at the 6-position, including the 3-thiophenyl variant.
Esterification and Substitution via Alkyl Halides in Dimethylformamide (DMF)
Another common approach involves the alkylation of pyrimidine-4-carboxylate derivatives using alkyl halides in the presence of a base:
- Starting Material: Ethyl 2-hydroxy-6-(thiophen-2-yl)pyrimidine-4-carboxylate or related pyrimidine derivatives.
- Reagents: Appropriate alkyl halide (such as ethyl iodide), potassium carbonate as the base.
- Solvent: Dimethylformamide (DMF).
- Procedure: Stirring at room temperature for 24 hours.
- Workup: Quenching with ice, filtration, and recrystallization.
- Outcome: Efficient formation of ethyl ester derivatives with thiophene substitution, allowing positional control on the thiophene ring (e.g., 3- or 2-substituted).
This method is widely used for introducing the ethyl ester moiety and modifying the thiophene substitution pattern.
Reflux Condensation with Urea and Hydrazine Hydrate
The pyrimidine ring itself can be constructed via condensation reactions involving:
- Reactants: 2-oxo-6-(thiophen-2-yl)-2,3-dihydropyrimidine-4-carbohydrazide or similar intermediates.
- Condensation Agents: Urea or hydrazine hydrate.
- Conditions: Heating under reflux in ethanol with acid catalysts (e.g., concentrated HCl) for extended periods (up to 72 hours).
- Isolation: Cooling and crystallization to obtain the pyrimidine carboxylate ester.
- Yields: Moderate to good yields (up to 84% reported).
- Characterization: Products confirmed by melting points, IR, NMR, and elemental analysis.
This method enables the formation of the pyrimidine core with the thiophene substituent already installed and is often a precursor step before esterification or further functionalization.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The FeCl3 catalyzed method represents a significant advancement in green chemistry for pyrimidine derivatives, reducing the number of steps and harsh reagents.
- Alkylation in DMF remains a versatile and widely used method for ester formation and substitution, allowing fine-tuning of the thiophene position.
- Reflux condensation with urea or hydrazine hydrate is a classical approach for building the pyrimidine nucleus and can be combined with subsequent esterification steps.
- Analytical data such as melting points, IR spectra (notably C=O and C=N stretches), and NMR chemical shifts confirm the successful synthesis of the target compound.
- Purification is typically achieved by recrystallization or silica gel chromatography, depending on the method and scale.
Q & A
Q. What synthetic routes are commonly employed for Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate, and how can reaction conditions be optimized?
The synthesis of pyrimidine derivatives like this compound often involves multicomponent reactions such as the Biginelli reaction. This method typically combines a β-ketoester, aldehyde, and urea/thiourea under acidic conditions. For example, analogous compounds have been synthesized using ethyl acetoacetate, substituted aldehydes, and thioureas in a one-pot reaction . Optimization may involve adjusting catalysts (e.g., HCl or Lewis acids), temperature (80–100°C), and solvent polarity to enhance yield and reduce side products. Monitoring reaction progress via TLC or LC-MS ensures intermediate stability .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the molecular framework, particularly the pyrimidine core and thiophene substituent. For instance, ¹H NMR can identify aromatic protons from the thiophen-3-yl group (δ 7.2–8.0 ppm) and ester methylene protons (δ 4.2–4.4 ppm) . Mass spectrometry (MS) confirms the molecular ion peak (e.g., ESIMS m/z ≈ 277.3 for C₁₁H₁₀N₂O₂S) and fragmentation patterns. Infrared (IR) spectroscopy validates functional groups like the ester carbonyl (∼1700 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in spectroscopic interpretations?
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry and substituent orientation. For example, SHELX programs (e.g., SHELXL) refine crystallographic data to generate ORTEP diagrams, revealing bond angles and torsion angles critical for distinguishing regioisomers . Discrepancies between NMR-derived structures and crystallographic data (e.g., unexpected dihedral angles in the pyrimidine ring) can be resolved by validating hydrogen bonding or packing effects using tools like PLATON .
Q. What computational methods are used to predict reactivity and stability of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties, such as frontier molecular orbitals (HOMO-LUMO), to predict sites for electrophilic/nucleophilic attack. Molecular docking studies assess interactions with biological targets (e.g., enzyme active sites), while molecular dynamics simulations evaluate conformational stability under physiological conditions . Software like Gaussian or Schrödinger Suite integrates these analyses .
Q. How can contradictory data from synthetic batches be systematically analyzed?
Discrepancies in yield or purity often arise from side reactions (e.g., oxidation of the thiophene ring or ester hydrolysis). High-performance liquid chromatography (HPLC) with UV detection identifies by-products, while 2D NMR (COSY, HSQC) clarifies unexpected signals. For example, a ¹H-¹³C HSQC correlation might distinguish between regioisomeric thiophene substitutions . Batch-to-batch variability in crystallinity can be addressed via powder XRD and differential scanning calorimetry (DSC) to assess polymorphic forms .
Q. What strategies minimize by-product formation during functionalization reactions?
Selective functionalization of the pyrimidine ring requires protecting group strategies. For instance, Boc protection of the ester group during nitration or halogenation prevents undesired side reactions. Catalytic systems like Pd/Cu for cross-coupling (e.g., Suzuki-Miyaura) can modify the thiophene ring with minimal interference to the pyrimidine core . Kinetic studies (e.g., variable-temperature NMR) optimize reaction rates and selectivity .
Methodological Considerations
Q. How are reaction intermediates characterized in real-time during synthesis?
In-situ Fourier-transform infrared (FTIR) spectroscopy monitors functional group transformations (e.g., esterification or cyclization). For example, the disappearance of a thiourea N-H stretch (∼3200 cm⁻¹) confirms ring closure in Biginelli reactions . Liquid chromatography-mass spectrometry (LC-MS) tracks intermediates, with quadrupole time-of-flight (Q-TOF) systems providing high-resolution mass data for transient species .
Q. What validation protocols ensure crystallographic data reliability?
The IUCr’s checkCIF tool validates CIF files for completeness and consistency, flagging issues like missed symmetry or implausible displacement parameters. SHELXL’s refinement residuals (R₁, wR₂) should fall below 5% for high-resolution data (<1.0 Å). Twinning or disorder in the thiophene ring can be resolved using SQUEEZE (in PLATON) to model solvent-accessible voids .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
